![molecular formula C14H20BrNO3 B2570330 tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate CAS No. 2237237-81-7](/img/structure/B2570330.png)
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate is an organic compound with the molecular formula C14H20BrNO3. It is characterized by the presence of a tert-butyl carbamate group attached to a propan-2-yl chain, which is further linked to a 4-bromophenoxy moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent, such as 1-bromo-2-propanol, to form 1-(4-bromophenoxy)propan-2-ol.
Carbamate Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Oxidation and Reduction Products: Vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structural properties.
Biology
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine
Drug Development: Investigated for potential pharmacological properties and as a building block in drug synthesis.
Industry
Material Science: Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or proteins, potentially inhibiting their activity.
Pathways Involved: Modulation of biochemical pathways related to its target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate
- tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate
Uniqueness
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate is unique due to the position of the bromine atom on the phenoxy ring, which can influence its reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate is an organic compound notable for its unique structural features, which include a tert-butyl carbamate group linked to a propan-2-yl chain and a 4-bromophenoxy moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C14H20BrNO3
- Molecular Weight : 330.22 g/mol
- CAS Number : 2237237-81-7
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially inhibiting the activity of certain enzymes or proteins. The compound may modulate biochemical pathways related to its target proteins, contributing to its pharmacological effects.
Anticancer Potential
Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, derivatives that share structural similarities have shown cytotoxic effects in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves apoptosis induction and inhibition of cellular proliferation through the modulation of key signaling pathways such as NF-kB .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in inflammatory processes. Research indicates that modifications to the piperidine structure can enhance inhibitory properties against enzymes like IKKb, which plays a crucial role in inflammation and cancer progression .
Study 1: Sphingosine-1-phosphate Transporters
A study focused on sphingosine-1-phosphate (S1P) transporters demonstrated that compounds with similar structural features could inhibit S1P release from cells, implicating their potential use in treating inflammatory diseases . The results indicated that the biological activity was inversely proportional to S1P concentration in the media.
Study 2: Structure-Activity Relationship (SAR)
The structure–activity relationship studies have shown that the presence of specific functional groups significantly influences the biological activity of carbamate derivatives. For example, the introduction of a bromine atom in the phenoxy ring enhances the compound's ability to interact with target proteins, thereby increasing its efficacy against cancer cells .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHQWGAILKFWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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